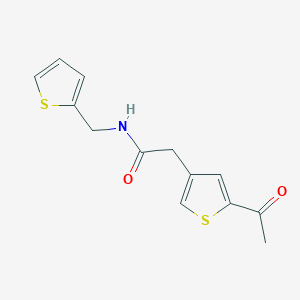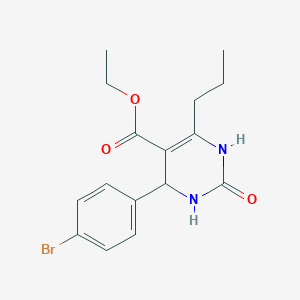![molecular formula C23H20N6O4 B5201799 N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetamide](/img/structure/B5201799.png)
N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetamide
Vue d'ensemble
Description
N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetamide is a useful research compound. Its molecular formula is C23H20N6O4 and its molecular weight is 444.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 444.15460314 g/mol and the complexity rating of the compound is 795. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Radioligand Development
N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetamide is a selective antagonist ligand for A2B adenosine receptors. It has been used as a radioligand, specifically [3H]-MRE 2029-F20, to study human A2B receptors. This ligand binds to these receptors with high affinity, making it a useful tool for pharmacological characterization (Baraldi et al., 2004).
Neuroprotective and MAO-B Inhibitory Activities
Another application involves its derivatives' evaluation for neuroprotective and MAO-B (Monoamine oxidase B) inhibitory activities. A study identified a particular derivative as a promising structure due to its low neurotoxicity and significant neuroprotection and MAO-B inhibitory activity (Mitkov et al., 2022).
Receptor Binding Studies
Further research includes the synthesis and biological evaluation of derivatives for binding to serotonin 5-HT6, 5-HT7, and dopamine D2 receptors. These studies help determine the structural features responsible for receptor affinity, identifying potent dual 5-HT6/D2 receptors ligands and potent D2 receptor ligands (Żmudzki et al., 2015).
Antioxidant Activity
In the context of antioxidant activity, derivatives of this compound have been synthesized and evaluated. Two specific coumarin derivatives were studied for their ability to scavenge various radicals and were compared with ascorbic acid, highlighting their potential as antioxidants (Kadhum et al., 2011).
Silylation and Heterocycle Formation
The compound has also been involved in the study of silylation reactions, particularly in the formation of silaheterocyclic benzoxazasiloles and benzodioxazasilepines. These studies are significant for understanding the structural and property changes that occur during such chemical reactions (Lazareva et al., 2017).
Anti-Inflammatory and Molecular Docking Studies
Additionally, it has been used in the synthesis of novel compounds evaluated for anti-inflammatory activity, both in vitro and in vivo. These studies also involve molecular docking to assess binding affinity towards human serum albumin, providing insights into the compound's pharmacological properties (Nikalje et al., 2015).
Analgesic Activity Research
Research on analgesic activity has been conducted, where new derivatives were evaluated in vivo for their analgesic properties. This research contributes to the development of new analgesic and anti-inflammatory agents (Zygmunt et al., 2015).
Propriétés
IUPAC Name |
N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2-(1,3-dimethyl-2,6-dioxopurin-7-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N6O4/c1-13-14(21-26-16-8-4-5-10-17(16)33-21)7-6-9-15(13)25-18(30)11-29-12-24-20-19(29)22(31)28(3)23(32)27(20)2/h4-10,12H,11H2,1-3H3,(H,25,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEVPPONORIWURA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1NC(=O)CN2C=NC3=C2C(=O)N(C(=O)N3C)C)C4=NC5=CC=CC=C5O4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N6O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![methyl 2-chloro-5-[10-(diphenylmethylene)-3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl]benzoate](/img/structure/B5201718.png)
![1-Benzyl-4-(bicyclo[2.2.1]hept-2-yl)piperazine](/img/structure/B5201726.png)
![N-[diethoxyphosphoryl(phenyl)methyl]-N-prop-2-enylacetamide](/img/structure/B5201733.png)

![3,3-dimethyl-10-(3-methylbutanoyl)-11-(4-nitrophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5201751.png)
![allyl 2-[(4-methyl-6-oxo-6H-benzo[c]chromen-3-yl)oxy]acetate](/img/structure/B5201754.png)
![2-[4-(2-Methoxyphenoxy)butoxy]-4-methyl-1-propan-2-ylbenzene](/img/structure/B5201768.png)


![N-[2-(tert-butylsulfanyl)ethyl]-2-methyl-3-nitrobenzamide](/img/structure/B5201789.png)

![dimethyl 2-[(4-iodobenzoyl)amino]terephthalate](/img/structure/B5201797.png)
![6-(4-chlorobenzyl)-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-5(6H)-one](/img/structure/B5201807.png)

